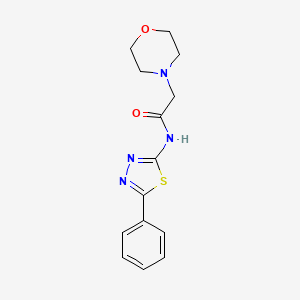
2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Descripción general
Descripción
2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, also known as MPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTA belongs to the class of thiadiazole derivatives, which have been shown to possess a wide range of biological activities. In
Aplicaciones Científicas De Investigación
2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer. Studies have shown that 2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has anti-cancer properties and can inhibit the growth of cancer cells. 2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has also been studied for its potential use as an anti-inflammatory agent, as well as for its ability to protect against oxidative stress.
Mecanismo De Acción
The exact mechanism of action of 2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but studies have shown that it acts by inhibiting certain enzymes and pathways in the body. For example, 2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have antioxidant properties. It has also been shown to have a protective effect on the liver and kidneys, and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its relatively low toxicity. Studies have shown that 2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has a high therapeutic index, meaning that it is effective at low doses and has a low risk of toxicity. However, one of the limitations of using 2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer.
Direcciones Futuras
There are a number of future directions for research on 2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide. One area of research is in the development of more effective synthesis methods for 2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, which could improve its yield and purity. Another area of research is in the development of new derivatives of 2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide with improved properties. Finally, there is a need for further studies to explore the potential applications of 2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide in various fields of scientific research, including cancer, inflammation, and oxidative stress.
Propiedades
IUPAC Name |
2-morpholin-4-yl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c19-12(10-18-6-8-20-9-7-18)15-14-17-16-13(21-14)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZDWSYGYGFCDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=NN=C(S2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-morpholin-4-yl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



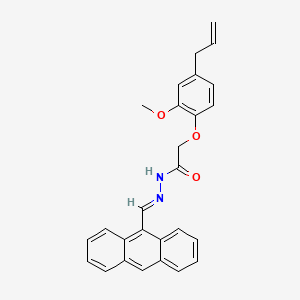
![2-[(4-methylphenyl)amino]-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide](/img/structure/B3865552.png)
![4-chloro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide](/img/structure/B3865554.png)
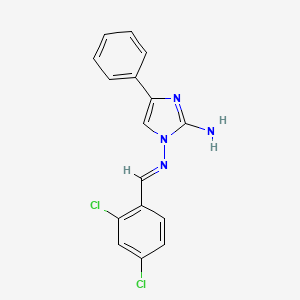
![N'-(3,5-dibromo-2-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3865566.png)
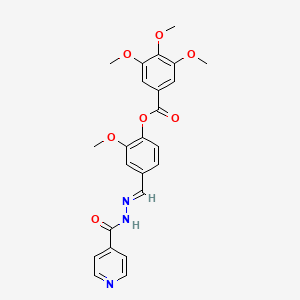
![4-ethyl-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3865575.png)

![N-(4-fluorophenyl)-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3865578.png)
![4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B3865583.png)
![6-({[2-(4-chlorophenyl)ethyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B3865595.png)
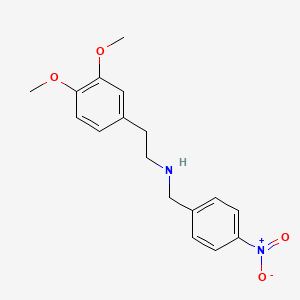
![4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B3865629.png)
